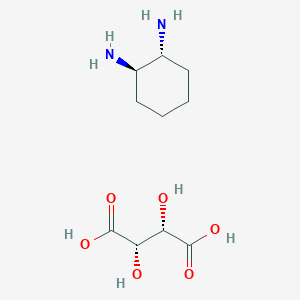

(1R,2R)-1,2-Diaminocyclohexane D-tartrate

Description

Historical Context and Significance in Chiral Chemistry

The challenge of separating enantiomers from a racemic mixture has been a central theme in chemistry since Louis Pasteur's foundational work. The resolution of racemic trans-1,2-diaminocyclohexane is a classic and highly effective example of this practice. Historically, the method of choice has been the formation of diastereomeric salts by reacting the racemic amine with a naturally occurring, enantiomerically pure chiral acid. researchgate.netacs.org D-(-)-tartaric acid is frequently employed for this purpose. researchgate.net

The process leverages the different physical properties of the resulting diastereomeric salts. When racemic trans-1,2-diaminocyclohexane is treated with D-(-)-tartaric acid, two diastereomeric salts are formed: (1R,2R)-1,2-diaminocyclohexane D-tartrate and (1S,2S)-1,2-diaminocyclohexane D-tartrate. Due to their distinct three-dimensional structures, these salts exhibit different solubilities in a given solvent. This disparity allows for the selective crystallization of the less soluble salt, this compound, from the solution. wisc.edu This fractional crystallization yields the salt in high diastereomeric and, consequently, high enantiomeric purity. researchgate.net

The significance of this resolution is profound. It provides access to enantiopure (1R,2R)-1,2-diaminocyclohexane (often abbreviated as (1R,2R)-DACH), a versatile and powerful chiral auxiliary and ligand precursor. The C₂-symmetry of the (1R,2R)-DACH backbone is a highly desirable feature in the design of chiral ligands for asymmetric catalysis, as it reduces the number of possible transition states in a reaction, often leading to higher enantioselectivity. The development of this reliable resolution method was a key enabler for the subsequent explosion in the use of DACH-derived catalysts in asymmetric synthesis. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | nih.gov |

| Molecular Formula | C₁₀H₂₀N₂O₆ | nih.gov |

| Molecular Weight | 264.28 g/mol | nih.gov |

| Appearance | White crystalline solid | researchgate.net |

| Melting Point | 273 °C (decomposes) | |

| Optical Rotation [α]20/D | +12.5° (c=4 in H₂O) for the L-tartrate salt | chemicalbook.com |

Importance as a Chiral Precursor and Resolving Agent

The primary role of this compound is not as a direct catalyst but as a stable, crystalline intermediate that provides access to the enantiomerically pure (1R,2R)-DACH. The importance of the compound can be understood through its dual nature as both the product of a resolution process and a precursor to a world of chiral catalysts.

As a product of resolution: The formation of the D-tartrate salt is the key step in separating the racemic mixture of trans-1,2-diaminocyclohexane. The efficiency of this diastereomeric salt crystallization makes it a preferred industrial method for producing enantiopure DACH, which is a key starting material for various high-value products. researchgate.netresearchgate.net For example, the anti-cancer drug Oxaliplatin is synthesized from (1R,2R)-1,2-diaminocyclohexane.

As a chiral precursor: Once the tartrate salt is isolated, the chiral diamine, (1R,2R)-DACH, can be easily liberated by treatment with a base. This diamine is a cornerstone of asymmetric synthesis. researchgate.net Its rigid cyclohexane (B81311) backbone and the stereochemically defined placement of the two amino groups make it an ideal scaffold for building C₂-symmetric ligands. These ligands are then complexed with various transition metals (e.g., Manganese, Palladium, Rhodium, Ruthenium) to create powerful catalysts for a wide range of enantioselective transformations. researchgate.netthieme-connect.com

Prominent examples of catalysts and ligands derived from (1R,2R)-DACH include:

Jacobsen's Catalyst: A manganese-salen complex used for the enantioselective epoxidation of unfunctionalized olefins. wisc.edu

Trost Ligands: Chiral diphosphine ligands used in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov

Thiourea and Squaramide Organocatalysts: Developed by researchers like Takemoto, these catalysts utilize the DACH backbone for hydrogen-bond-donating catalysis in reactions such as Michael additions and Friedel-Crafts alkylations. researchgate.net

The versatility of (1R,2R)-DACH as a precursor is demonstrated by its successful application in numerous asymmetric reactions, consistently achieving high yields and excellent levels of enantioselectivity. researchgate.netnih.gov

Table 2: Applications of Catalysts Derived from (1R,2R)-1,2-Diaminocyclohexane

| Reaction Type | Catalyst/Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Epoxidation | Mn-salen complex (Jacobsen's Catalyst) | Often >90% | wisc.edu |

| Asymmetric Hydrogenation of Ketones | Mn-PNNP tetradentate ligand complex | Up to 85% | nih.gov |

| Asymmetric Aldol (B89426) Reaction | DACH as organocatalyst with co-catalyst | Up to 94% | researchgate.net |

| Asymmetric Vinylogous Michael Addition | DACH as organocatalyst | Up to 96% | researchgate.net |

| Asymmetric Allylic Alkylation | Pd-complex with Trost Ligand | Up to 92% | nih.gov |

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-JWCLOVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457333 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116407-32-0 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantiomeric Resolution Strategies for 1r,2r 1,2 Diaminocyclohexane D Tartrate

Synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate from Precursors

The direct synthesis of this compound is achieved through the reaction of the enantiomerically pure diamine with the corresponding tartaric acid enantiomer.

Reaction of (1R,2R)-Cyclohexane-1,2-Diamine with D-Tartaric Acid

The formation of this compound involves a straightforward acid-base reaction between (1R,2R)-(-)-1,2-diaminocyclohexane and D-tartaric acid. rsc.org In a typical procedure, a mixture of these two reactants in a suitable solvent is refluxed. rsc.org The subsequent cooling of the solution allows for the crystallization of the desired diastereomeric salt. rsc.org This salt can then be isolated by filtration, washed, and dried to yield a white crystalline solid. rsc.org The elemental analysis of the resulting product corresponds to the molecular formula C₁₀H₂₀N₂O₆. rsc.org

Solvent Effects and Reaction Conditions in Diastereomeric Salt Formation

The choice of solvent and reaction conditions plays a crucial role in the successful formation and crystallization of diastereomeric salts. For the synthesis of this compound, dry benzene (B151609) has been utilized as a solvent with the reaction mixture being refluxed overnight. rsc.org The solubility of the resulting salt is a key factor; for instance, the corresponding L-tartrate salt has been found to be insoluble in a wide range of common laboratory solvents at room temperature, which can influence the choice of medium for the reaction and purification. rsc.org The polarity of the solvent can significantly affect the efficiency of the diastereomeric salt formation and subsequent crystallization. nih.gov For example, in the resolution of other compounds, polar solvents like ethyl acetate (B1210297) and alcohols have been shown to afford high efficiency in salt formation, whereas less polar solvents like THF may result in lower efficiencies. nih.gov

Resolution Techniques for Racemic trans-1,2-Diaminocyclohexane using D-Tartaric Acid

The resolution of racemic trans-1,2-diaminocyclohexane is a common method to obtain the individual enantiomers. The use of an enantiomerically pure resolving agent, such as D-tartaric acid, is central to this process. wikipedia.org

Diastereomeric Salt Formation and Preferential Crystallization

The resolution of racemic trans-1,2-diaminocyclohexane with D-tartaric acid relies on the formation of diastereomeric salts with different physical properties, particularly solubility. acs.orgdatapdf.com When racemic trans-1,2-diaminocyclohexane is reacted with D-tartaric acid, two diastereomeric salts are formed: this compound and (1S,2S)-1,2-diaminocyclohexane D-tartrate. Due to the difference in their three-dimensional structures, these diastereomers exhibit different solubilities in a given solvent. chegg.comchegg.com This difference allows for their separation by preferential crystallization. researchgate.net By carefully controlling the conditions, such as temperature and solvent composition, one of the diastereomeric salts will crystallize out of the solution while the other remains dissolved. datapdf.comchegg.com For instance, the salt of the (1R,2R)-diamine with L-tartaric acid has low aqueous solubility, which facilitates its crystallization in high enantiomeric purity. wisc.edu

Optimization of Resolution Yields and Enantiomeric Excess

Several factors can be optimized to maximize the yield and enantiomeric excess of the desired enantiomer. The choice of a second acid, in addition to tartaric acid, has been shown to be critical. google.com For example, C₁ to C₇ monofunctional and C₃ to C₈ α, Ω-difunctional carboxylic acids have been found to be effective. google.com The reaction temperature is also a key parameter; for instance, adding the diamine at a rate to reach 70°C and a subsequent acid at a rate to reach 90°C has been reported. researchgate.net Cooling the mixture significantly, for example to ≤5°C in an ice bath, promotes the precipitation of the desired salt. researchgate.net Washing the collected crystals with cold water and then methanol (B129727) helps to remove impurities and the more soluble diastereomer, leading to a high enantiomeric excess, often ≥99%. researchgate.net A single recrystallization can further increase the diastereomeric excess to greater than 99%. datapdf.com

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Second Acid | Glacial Acetic Acid | Forms a thick precipitate | wisc.edu |

| Temperature Control | Addition of diamine to 70°C, then acid to 90°C | Immediate precipitation | researchgate.net |

| Cooling | Cool to ≤5°C in an ice bath for 2 hours | Increased precipitate collection | researchgate.net |

| Washing | Cold water followed by methanol | High enantiomeric excess (≥99%) | researchgate.net |

| Recrystallization | Single recrystallization | Diastereomeric excess >99% | datapdf.com |

Advanced Separation Methods for Enantiomeric Purity

While preferential crystallization is a widely used and effective method, other techniques can be employed to determine and enhance enantiomeric purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical tool for determining the enantiomeric excess of the resolved diamine. acs.orgjiangnan.edu.cn This technique allows for the direct separation and quantification of the enantiomers. jiangnan.edu.cn Preparative HPLC on a chiral column can also be used for the direct separation of the enantiomers. researchgate.net Furthermore, polarimetry is used to measure the optical rotation of the resolved product, which can be compared to the known value for the pure enantiomer to calculate the optical purity. acs.orgdatapdf.com

Purification and Characterization Methodologies for Academic Research

The purification and subsequent characterization of this compound are critical steps to ensure the chemical and stereochemical integrity of the compound for its use in academic research, particularly in areas such as asymmetric synthesis. High purity is essential for achieving desired reactivity and enantioselectivity in catalyzed reactions. Methodologies for purification primarily involve recrystallization, while characterization relies on a suite of analytical techniques to confirm the structure, purity, and stereochemistry of the salt.

Purification by Recrystallization

In academic research settings, recrystallization is a common and effective method for the purification of solid organic compounds like this compound. This technique leverages differences in solubility of the compound and impurities in a given solvent system at varying temperatures.

A documented method for the purification of this diastereomeric salt involves its formation from (1R,2R)-(-)-1,2-diaminocyclohexane and D-tartaric acid. The purification is achieved by crystallization from the reaction mixture. The process, as described in research literature, involves reacting equimolar amounts of the diamine and D-tartaric acid. The resulting crystalline solid is then isolated. To enhance purity, the collected crystals are washed with a suitable solvent, such as methanol, to remove any soluble impurities adhering to the crystal surface. The purified product is then dried under vacuum to remove residual solvent, yielding a white crystalline solid. rsc.org For highly precise applications, this recrystallization process can be repeated multiple times until consistent physical and spectroscopic data are obtained.

Characterization Techniques

To verify the identity and purity of this compound, a combination of analytical methods is employed. These techniques provide detailed information about the compound's elemental composition, physical properties, and molecular structure.

Elemental Analysis: This technique is fundamental for confirming the empirical formula of the compound. For this compound (C₁₀H₂₀N₂O₆), the theoretical elemental composition is compared with the experimentally determined values. Close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen provides strong evidence of the compound's purity.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For the diastereomer, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, a melting point of 280-284 °C (with decomposition) has been reported. sigmaaldrich.com Diastereomers can have different physical properties, but often the melting points are similar. The melting point of the corresponding L-tartrate salt is noted as 273 °C (with decomposition). sigmaaldrich.com A sharp melting point range for the purified this compound is indicative of high purity.

Optical Rotation: Specific rotation is a critical parameter for characterizing chiral compounds. It measures the extent to which a substance rotates the plane of polarized light. The specific rotation of the enantiomer, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, has been documented as [α]²⁰/D -12.5° (c = 4 in H₂O). sigmaaldrich.com As enantiomers have equal and opposite optical rotations, the specific rotation for this compound can be inferred to be approximately +12.5° under the same conditions.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the compound. While specific spectral data for the D-tartrate is not readily available in the provided search results, the spectra would be expected to show characteristic signals for the diaminocyclohexane and tartrate moieties. For the L-tartrate diastereomer, ¹H NMR and ¹³C NMR spectra are available and can provide a reference for the expected chemical shifts and coupling patterns. spectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for N-H bonds of the ammonium (B1175870) groups, O-H bonds of the hydroxyl and carboxylic acid groups, C-H bonds of the cyclohexane (B81311) ring, and C=O of the carboxylic acid. An ATR-IR spectrum is available for the L-tartrate diastereomer, which would be very similar to that of the D-tartrate form. spectrabase.com

The following tables summarize the key characterization data for this compound based on available research findings.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₆ |

| Molecular Weight | 264.28 g/mol |

| Appearance | White crystalline solid rsc.org |

| Melting Point | Similar to its enantiomer's 280-284 °C (dec.) sigmaaldrich.com |

| Optical Rotation | Inferred to be approx. +12.5° (c=4 in H₂O) |

Elemental Analysis Data

| Element | Theoretical % | Found % rsc.org |

| Carbon (C) | 45.45 | 45.46 |

| Hydrogen (H) | 7.63 | 7.67 |

| Nitrogen (N) | 10.60 | 10.63 |

Applications of 1r,2r 1,2 Diaminocyclohexane D Tartrate As a Chiral Ligand and Auxiliary in Asymmetric Synthesis

Coordination Chemistry and Metal Complex Formation

The (1R,2R)-1,2-diaminocyclohexane framework is a cornerstone in coordination chemistry, where it is used to create chiral environments around a metal center. unipi.it These metal complexes are often highly effective catalysts for asymmetric reactions.

The synthesis of metal complexes incorporating the (1R,2R)-1,2-diaminocyclohexane moiety is well-established. Derivatives are readily prepared, for example, through condensation reactions between (R,R)-1,2-diaminocyclohexane and various aldehydes or carboxylic acids to form tetradentate ligands. nih.govrsc.org These ligands can then be reacted with metal precursors to yield the desired chiral catalysts. For instance, chiral palladium(II) and platinum(II) complexes with biological activity have been prepared from this diamine. sigmaaldrich.com A specific platinum(II) complex, cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ(2)N,N']platinum(II) dinitrate, has been synthesized through a ligand exchange reaction where acetonitrile (B52724) displaces nitrate (B79036) ligands. nih.gov Similarly, zinc(II) has been incorporated to create Zn-salen type complexes. researchgate.net

The stereochemistry of the (1R,2R)-diaminocyclohexane ligand is the defining factor in creating a chiral pocket around the coordinated metal ion. The rigid trans-conformation of the cyclohexane (B81311) ring positions the two amino groups in a specific spatial arrangement, which in turn dictates how a substrate can approach the metal center during a catalytic reaction.

When the diamine ligand coordinates to a metal, it forms a five-membered chelate ring. The chirality of the carbon atoms in the diamine backbone induces a specific conformation (a λ or δ gauche conformation) in this chelate ring. Furthermore, coordination of metals to the chiral diamine ligand can lead to the formation of new stereogenic centers at the nitrogen atoms, resulting in a 5-membered metallaheterocycle with a specific configuration, such as (S,S), at the nitrogen centers. researchgate.net In octahedral complexes, the inherent chirality of the ligand can direct the formation of a specific metal-centered chirality (Δ or Λ configuration), as seen in certain zinc complexes. researchgate.net This precise control over the three-dimensional space around the catalyst's active site is fundamental to achieving high enantioselectivity. DFT calculations have confirmed that steric repulsion between the substrate and the chiral ligand significantly influences the stereochemical outcome of the reaction. nih.govrsc.org

The modular nature of the (1R,2R)-1,2-diaminocyclohexane scaffold lends itself to the rational design of catalysts. monash.edu By systematically modifying the substituents on the nitrogen atoms, chemists can fine-tune the steric and electronic properties of the resulting ligand to optimize catalytic activity and selectivity for a specific transformation.

A clear example of this design approach is the development of manganese(I) catalysts for the asymmetric hydrogenation of ketones. nih.govrsc.org Researchers have prepared a series of chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane framework. nih.govrsc.org By comparing the performance of complexes containing different donor atoms (e.g., PNNP vs. SNNS) and functionalities (e.g., imine vs. amine), they could identify the most effective catalyst. nih.govrsc.org This comparative study revealed that a manganese(I) complex featuring an imine functionality within the ligand framework was significantly more active and selective, achieving up to 85% enantiomeric excess (ee) in the hydrogenation of acetophenone (B1666503). nih.govrsc.org This underscores the critical role that targeted ligand modification plays in developing efficient metal-based catalysts. nih.govrsc.org

Enantioselective Catalysis Mediated by (1R,2R)-1,2-Diaminocyclohexane D-tartrate Derivatives

Beyond their use in metal complexes, derivatives of (1R,2R)-1,2-diaminocyclohexane are also powerful organocatalysts. The combination of the chiral diamine with a chiral acid, such as D-tartaric acid, creates a bifunctional catalytic system capable of promoting highly enantioselective reactions.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net Achieving control over its stereochemical outcome is a significant challenge. Organocatalytic systems derived from (1R,2R)-1,2-diaminocyclohexane have emerged as a powerful tool for this purpose. A salt formed between the diamine and an acid, such as (1R, 2R)-(+)-1,2-diammonium cyclohexane-L-tartrate, has been shown to be an effective and inexpensive organocatalyst for the direct asymmetric aldol reaction between ketones and aromatic aldehydes in water. researchgate.net

In these organocatalytic systems, the components of the salt play distinct and cooperative roles. The secondary amine of the diaminocyclohexane reacts with a ketone to form a nucleophilic enamine intermediate, which is a key step in the catalytic cycle. youtube.com The tartrate counter-ion acts as a co-catalyst; its acidic and hydroxyl functionalities can activate the electrophilic aldehyde via hydrogen bonding, orienting it for a stereoselective attack by the enamine. youtube.com This dual activation model, involving a bifunctional catalyst, is crucial for the reaction's success. youtube.com

The use of (1R, 2R)-(+)-1, 2-diammonium cyclohexane-L-tartrate as a catalyst for the reaction between cyclohexanone (B45756) and various substituted aromatic aldehydes has been shown to produce the corresponding β-hydroxyketones with high yields, good diastereoselectivity, and excellent enantioselectivity. researchgate.net For instance, the reaction with 4-nitrobenzaldehyde (B150856) afforded the aldol product in 90% yield, with an anti/syn ratio of 11.5:1 and an enantiomeric excess of 99% for the major anti-diastereomer. researchgate.net This demonstrates the remarkable efficiency and selectivity imparted by this simple, commercially available organocatalytic system. researchgate.net

| Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of anti-isomer |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 90 | 11.5:1 | 99 |

| 4-Chlorobenzaldehyde | 85 | 10:1 | 99 |

| 4-Bromobenzaldehyde | 88 | 10.5:1 | 98 |

| 4-Fluorobenzaldehyde | 84 | 9:1 | 97 |

| Benzaldehyde | 82 | 8:1 | 96 |

| 2-Nitrobenzaldehyde | 85 | 11:1 | 99 |

Asymmetric Aldol Reactions Catalyzed by this compound Systems

Stereochemical Outcomes and Enantioselectivity Control

The efficacy of ligands derived from (1R,2R)-1,2-diaminocyclohexane in controlling stereochemical outcomes stems from the rigid and well-defined three-dimensional space created around a metal center. This chiral pocket dictates the trajectory of incoming substrates, favoring one approach over another and thus leading to the preferential formation of one enantiomer.

In the renowned Jacobsen-Katsuki epoxidation, manganese (III)-salen complexes derived from (1R,2R)-1,2-diaminocyclohexane create a chiral environment where the enantioselectivity is governed by the orientation of the substrate's approach to the metal-oxo active species. For cis-olefins, a "side-on" approach is generally favored. The bulky substituents on the salen ligand, typically tert-butyl groups, effectively block certain trajectories, forcing the substrate to approach from a less hindered quadrant, which results in high enantiomeric excesses (ee). organic-chemistry.orgwisc.edu The dissymmetry of the diimine bridge further refines this selection process, maximizing the desired stereochemical induction. organic-chemistry.org

Similarly, in the manganese-catalyzed asymmetric hydrogenation of ketones, tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold achieve high stereocontrol. nih.govrsc.org Density Functional Theory (DFT) calculations have shown that the formation of the major alcohol enantiomer is significantly influenced by the steric repulsion between the substrate and the ligand. nih.govrsc.org The transition state leading to the major product is lower in energy due to minimized steric clashes, a factor directly controlled by the chiral ligand's conformation. Distortion energy within the catalyst-substrate complex also plays a key role in dictating the enantioselectivity. nih.gov

Asymmetric Michael Addition Reactions Utilizing this compound Catalysts

Catalysts derived from (1R,2R)-1,2-diaminocyclohexane (DACH) have proven to be highly effective in organocatalytic asymmetric Michael additions. These reactions, which form crucial carbon-carbon bonds, benefit greatly from the defined stereochemical environment provided by the DACH backbone. Bifunctional monosulfonamide derivatives of DACH, for instance, have been employed as potent hydrogen-bonding organocatalysts for Michael addition–hemiacetalization reactions, achieving outstanding enantioselectivities, in some cases exceeding 99% ee even at very low catalyst loadings (0.2 mol%). rsc.org

In the vinylogous Michael addition of γ-butenolides to chalcones, (1R,2R)-1,2-diaminocyclohexane itself can act as a novel organocatalyst. researchgate.net The reaction is proposed to proceed via a di-iminium transition state, leading to the formation of syn-Michael products with high diastereoselectivities (>99:1 dr) and excellent enantioselectivities (up to 96% ee). researchgate.net Furthermore, DACH-functionalized mesoporous silica (B1680970) has been developed as a recyclable catalyst for the asymmetric Michael addition of various nitroalkane derivatives, demonstrating the versatility of this chiral scaffold in heterogeneous catalysis. nih.gov

Table 1: Performance of (1R,2R)-DACH Derived Catalysts in Asymmetric Michael Additions

| Catalyst Type | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| DACH-monosulfonamide | Michael addition-hemiacetalization | - | >99% | rsc.org |

| (1R,2R)-DACH (organocatalyst) | Vinylogous Michael addition | >99:1 | up to 96% | researchgate.net |

| DACH-functionalized silica | Michael addition of nitroalkanes | - | - | nih.gov |

Asymmetric Hydrogenation Reactions and Related Reductions

The (1R,2R)-1,2-diaminocyclohexane framework is a key component in a variety of successful ligands for the asymmetric hydrogenation (AH) of ketones and related reductions. Manganese(I) complexes featuring chiral tetradentate PNNP (phosphine-amine-amine-phosphine) and SNNS (thioether-amine-amine-thioether) ligands built upon this scaffold have been developed for the AH of substituted acetophenones. nih.govrsc.org These earth-abundant metal catalysts exhibit good activity and enantioselectivity, reaching up to 85% ee for a range of substrates. nih.govrsc.orgresearchgate.net The choice of base and solvent is crucial, with potassium carbonate often providing the best results due to a favorable interaction between the potassium ion and the ligand's chiral cavity. nih.gov

Rhodium complexes containing N-substituted chiral ligands derived from (1R,2R)-diaminocyclohexane have also been assessed in the asymmetric hydride transfer reduction of acetophenone, yielding moderate enantioselectivities. researchgate.net The stereochemical outcome in these systems is highly dependent on the nature of the substituents on the nitrogen atoms, which fine-tunes the electronic and steric properties of the catalytic center. researchgate.net

Table 2: Enantioselectivity in Asymmetric Hydrogenation of Acetophenone Derivatives using a Mn(I)-PNNP Catalyst with a (R,R)-1,2-Diaminocyclohexane Scaffold

| Substrate (Acetophenone Derivative) | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Acetophenone | 85% | nih.gov |

| 4'-Methylacetophenone | 85% | nih.gov |

| 4'-Methoxyacetophenone | 83% | nih.gov |

| 4'-Chloroacetophenone | 82% | nih.gov |

Other Enantioselective Transformations (e.g., N-Arylation, S-Arylation)

Beyond the more common applications, ligands derived from (1R,2R)-1,2-diaminocyclohexane are effective in a variety of other important enantioselective transformations. The diamine itself can serve as a simple and cost-effective chiral ligand for copper-catalyzed N-arylation reactions, which involve the coupling of an aryl halide with an amine. researchgate.net This methodology has been applied to the synthesis of potential corticotropin-releasing factor antagonists. By analogy, these systems are also capable of catalyzing S-arylation reactions to produce chiral thioethers. researchgate.net

This compound as a Chiral Building Block in Complex Molecule Synthesis

This compound is a readily available and highly valuable chiral building block for the synthesis of more elaborate chiral molecules. chemicalbook.comchemicalbook.com Its tartrate salt form allows for the convenient resolution of the racemic diamine, providing the enantiomerically pure (1R,2R) form with high fidelity. wisc.edu This pure enantiomer serves as a rigid scaffold onto which other functionalities can be built, preserving the core chirality and extending it into larger, more complex structures. chemicalbook.commdpi.com

Development of Chiral C2-symmetric Ligands

The C2-symmetric nature of the (1R,2R)-1,2-diaminocyclohexane backbone makes it an ideal starting material for the synthesis of C2-symmetric ligands, which are highly sought after in asymmetric catalysis. The symmetry reduces the number of possible competing diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivities.

Notable examples include the preparation of chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands, achieved by reacting the diamine with diphenylphosphinic chloride or diphenylthiophosphinic chloride, respectively. Another prominent example is the Trost ligand, (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl), a powerful ligand used in palladium-catalyzed asymmetric allylic alkylation reactions.

Synthesis of Chiral Macrocyclic Compounds

The diamine scaffold is a key component in the construction of chiral macrocyclic compounds, which are of interest for their unique host-guest recognition capabilities and potential applications in catalysis. A straightforward and efficient route involves the Schiff base condensation of (1R,2R)-1,2-diaminocyclohexane with various ether-linked dialdehydes to form macrocycles, which can be subsequently reduced to yield chiral macrocyclic diamino 'aza-crown' ethers. nih.gov

Furthermore, thermodynamically driven cyclocondensation reactions can produce highly complex and symmetrical macrocycles. For example, the [3+3] cyclocondensation with 2,6-diformyl-4-methylphenol yields a macrocyclic trianglimine, while a [4+6] cyclocondensation with benzene-1,3,5-tricarboxaldehyde can form a spherand, a type of cage molecule. researchgate.net These structures have shown utility in the enantioselective fluorescent recognition of other chiral molecules. researchgate.net

Mechanistic Investigations and Reaction Pathways of 1r,2r 1,2 Diaminocyclohexane D Tartrate in Catalysis

Elucidation of Transition State Architectures in Asymmetric Catalysis

The primary role of the (1R,2R)-DACH moiety in asymmetric catalysis is to create a chiral environment around a metallic or non-metallic active center, thereby directing the stereochemical outcome of a reaction. While the D-tartrate salt itself is primarily a means of resolving and providing the chiral diamine, the mechanistic principles are best understood by examining catalysts derived from the (1R,2R)-DACH core.

Research into the asymmetric hydrogenation of ketones using manganese(I) complexes with tetradentate ligands derived from (1R,2R)-DACH provides significant insight into the transition state. researchgate.net Density Functional Theory (DFT) calculations have been employed to model the transition state responsible for the enantioselectivity of the reaction. These calculations revealed that the formation of the major (S)-configured alcohol product is favored due to significant steric repulsion between the substrate and the chiral ligand in the disfavored transition state. researchgate.net

The steric hindrance arises from the bulky substituents on the ligand framework, which is built upon the rigid DACH scaffold. This forces the ketone substrate to approach the metal center from a specific trajectory, leading to the preferential formation of one enantiomer. The energy difference between the favored and disfavored transition states (ΔΔG‡) can be substantial, directly correlating with the observed enantiomeric excess (ee) of the product. researchgate.net For the hydrogenation of acetophenone (B1666503) catalyzed by a specific manganese complex (Mn1), this energy difference was calculated to be approximately 3.4 kcal/mol, arising primarily from steric interactions. researchgate.net

Table 1: Performance of a (1R,2R)-DACH-Derived Manganese Catalyst in Asymmetric Hydrogenation of Ketones researchgate.net

| Substrate (Ketone) | Product Configuration | Enantiomeric Excess (ee) |

| Acetophenone | S | 85% |

| 4-Methylacetophenone | S | 83% |

| 4-Methoxyacetophenone | S | 75% |

| 4-Chloroacetophenone | S | 80% |

This table illustrates the effectiveness of a catalyst system incorporating the (1R,2R)-DACH scaffold in inducing high enantioselectivity for a range of ketone substrates.

Role of Hydrogen-Bonding Interactions in Catalytic Systems

Hydrogen bonding plays a critical role in defining the supramolecular architecture of the (1R,2R)-1,2-Diaminocyclohexane D-tartrate salt and influences its behavior in solution. The specific pairing of the (1R,2R)-diamine with D-tartrate represents a diastereomeric relationship, and its structure contrasts with its epimeric counterpart, the (1R,2R)-1,2-Diaminocyclohexane L-tartrate salt. rsc.org

The crystal structure of the L-tartrate salt features a highly organized and interconnected bidirectional hydrogen-bonding network. This network is characterized by a "tweezer-shaped" constitutional unit, which involves robust hydrogen-bonding interactions between the ammonium (B1175870) donors of the DACH cation and the carboxylate and hydroxyl groups of the L-tartrate anion. rsc.org

This difference in the hydrogen-bonding network directly impacts the material's properties. For instance, the L-tartrate salt can form stable transient gels in solvents like THF, whereas the D-tartrate salt forms gels with significantly lower temporal stability, highlighting how the intricate hydrogen-bond network dictates the supramolecular assembly and its resulting characteristics. rsc.org

Table 2: Comparison of Structural Features of DACH-Tartrate Diastereomers rsc.org

| Feature | (1R,2R)-DACH L-Tartrate | (1R,2R)-DACH D-Tartrate |

| Molecular Recognition | Optimal matching | Imperfect matching |

| Hydrogen-Bonding Network | Highly interconnected, "tweezer-shaped" units | Disrupted, less organized |

| Included Molecules | None | Two water molecules per unit |

| Supramolecular Assembly | Higher level of organization | Lower level of organization |

This table summarizes the key structural differences arising from the hydrogen-bonding interactions in the two diastereomeric salts, as described in crystallographic studies.

Influence of Counterions and Solvent Systems on Reaction Mechanisms

The choice of counterion and solvent system is not passive and can profoundly influence reaction mechanisms, rates, and selectivities in asymmetric catalysis. The counterion, in this case, the D-tartrate anion, is an integral part of the chiral environment, especially in the pre-catalyst or organocatalytic systems where it is not displaced.

The direct impact of the counterion is evident from the structural differences between the D- and L-tartrate salts of (1R,2R)-DACH. rsc.org The D-tartrate counterion, through its specific hydrogen-bonding pattern and the inclusion of solvent (water) molecules in its crystal structure, creates a distinct chiral pocket compared to its L-tartrate counterpart. rsc.org In a catalytic cycle, these non-covalent interactions can influence the orientation of the substrate as it approaches the catalytic site. The cooperation, or lack thereof, between the ligand and the counterion can be a critical factor in controlling stereoselectivity. nih.gov General studies on asymmetric catalysis have shown that counterions can stabilize or destabilize key transition states through non-bonding interactions, such as hydrogen bonds with the substrate or catalyst complex, effectively switching or enhancing diastereoselectivity. nih.gov

The solvent system further modulates these effects. The solubility of the this compound salt varies significantly across different solvents. rsc.org In many common organic solvents, it is largely insoluble, which necessitates careful selection of the reaction medium. rsc.org In cases where the catalyst has limited solubility, the reaction may occur at the solid-liquid interface or in a suspension, which can alter the reaction kinetics and the nature of the active catalytic species. Furthermore, coordinating solvents can compete for binding sites on a metal center or interact with the hydrogen-bond donor/acceptor sites of the salt, thereby influencing the catalyst's structure and reactivity. In gold-catalyzed reactions, for example, the anions from ionic liquid solvents have been shown to act as the effective counterions for the catalytic species, directly influencing catalyst stability and performance. mdpi.com The ability of the solvent to dissolve reactants and stabilize charged intermediates is also a key parameter in determining catalytic activity. mdpi.com

Computational Chemistry and Modeling Studies of 1r,2r 1,2 Diaminocyclohexane D Tartrate Systems

Density Functional Theory (DFT) Calculations on Chiral Ligand Conformations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and conformational preferences of chiral ligands and their metal complexes. In the context of catalysts derived from (1R,2R)-1,2-diaminocyclohexane, DFT calculations have been instrumental in understanding how the conformation of the ligand backbone influences the catalytic activity and enantioselectivity.

Research on manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane for the asymmetric hydrogenation of ketones has leveraged DFT calculations to rationalize experimental observations. nih.gov These studies have shown that the stereochemical outcome is significantly influenced by the steric repulsion between the substrate and the chiral ligand. nih.gov DFT calculations of the transition states for the hydride transfer step have revealed that the preferred reaction pathway is the one that minimizes these steric clashes. nih.gov

A key aspect explored through DFT is the non-covalent interactions between the catalyst and the substrate. These interactions, including hydrogen bonds and van der Waals forces, play a crucial role in the stabilization of the transition state and the discrimination between the two enantiomeric pathways. By mapping these interactions, researchers can gain insights into the origins of enantioselectivity.

Table 1: DFT Calculated Energy Differences and Enantiomeric Excess for Asymmetric Hydrogenation

| Substrate | Catalyst System | Calculated ΔΔG‡ (kcal/mol) | Predicted Dominant Enantiomer | Experimental ee (%) |

| Acetophenone (B1666503) | Mn(I) with (R,R)-DACH derived ligand | 1.8 | (S) | 85 |

| 4-Methoxyacetophenone | Mn(I) with (R,R)-DACH derived ligand | 1.6 | (S) | 82 |

| 4-Chloroacetophenone | Mn(I) with (R,R)-DACH derived ligand | 2.0 | (S) | 90 |

Molecular Dynamics Simulations of Catalytic Intermediates

While DFT calculations provide static pictures of reactants, intermediates, and transition states, molecular dynamics (MD) simulations offer a dynamic view of the catalytic process. MD simulations can track the motion of atoms over time, providing valuable information about the conformational flexibility of the catalyst, the binding of the substrate, and the mechanism of the catalytic reaction.

For catalytic systems involving ligands derived from (1R,2R)-1,2-diaminocyclohexane, MD simulations can be employed to explore the conformational landscape of the catalyst and its complexes with substrates. This is particularly important for understanding the behavior of flexible ligands and for identifying the most populated and catalytically relevant conformations.

MD simulations can also be used to study the entire catalytic cycle, from the initial binding of the reactants to the final release of the products. By simulating the reaction at a molecular level, researchers can gain insights into the reaction mechanism, identify key intermediates, and understand the factors that control the rate and selectivity of the reaction. For example, in the trimerization of 1,2-diaminocyclohexane catalyzed by a metal-organic cage, the identification of catalytic intermediates was crucial in proposing a reaction mechanism. nih.gov

Although specific MD simulation studies focused solely on (1R,2R)-1,2-Diaminocyclohexane D-tartrate are not extensively documented in the literature, the methodology has been widely applied to similar transition metal catalysts. These studies have demonstrated the power of MD in revealing the dynamic behavior of catalysts and in providing a more complete picture of the catalytic process.

Predictive Modeling for Enantioselectivity in Catalytic Reactions

The development of predictive models for enantioselectivity is a major goal in the field of asymmetric catalysis. By establishing a relationship between the structure of the catalyst and the enantiomeric excess (ee) of the product, these models can guide the design of new and more effective catalysts. Quantitative Structure-Enantioselectivity Relationship (QSER) models are a common approach for this purpose.

In the context of catalysts derived from (1R,2R)-1,2-diaminocyclohexane, QSER studies can be used to identify the key structural features of the ligand that are responsible for high enantioselectivity. By systematically varying the substituents on the diaminocyclohexane backbone and correlating these changes with the experimental ee values, it is possible to develop a predictive model.

For instance, studies on the asymmetric transfer hydrogenation of various ketones using rhodium complexes of ligands derived from trans-(1R,2R)-diaminocyclohexane have shown that the electronic and steric properties of the substituents on the ligand have a significant impact on the enantioselectivity. researchgate.net A QSER model could quantify these effects and predict the ee for new, untested substrates or ligands.

Table 2: Enantioselectivity in the Asymmetric Hydrosilylation of Ketones Catalyzed by a Zn-complex of a (1R,2R)-DACH-derived Ligand

| Ketone Substrate | Enantiomeric Excess (ee, %) |

| Acetophenone | 86 |

| Propiophenone | 75 |

| 4-Methylacetophenone | 82 |

| 4-Methoxyacetophenone | 78 |

| 4-Chloroacetophenone | 88 |

This table is based on data from studies on the asymmetric hydrosilylation of ketones and illustrates the kind of data used in developing predictive models. nih.govnih.gov

The ultimate goal of these predictive models is to enable the in silico design of chiral catalysts with high enantioselectivity for a specific chemical transformation, thereby accelerating the discovery of new and efficient asymmetric catalytic processes.

Advanced Applications and Research Directions

Materials Science Applications

The unique stereochemical properties of (1R,2R)-1,2-diaminocyclohexane D-tartrate make it a valuable component in the creation of novel materials. The inherent chirality of the diaminocyclohexane moiety is a key feature that can be transferred to polymers and other functional materials, leading to the development of materials with specialized optical and recognition properties.

Synthesis of Chiral Polyimides and Other Chiral Polymers

The (1R,2R)-1,2-diaminocyclohexane unit is a fundamental building block for the synthesis of chiral polymers. While the tartrate salt itself is primarily a means of resolving and purifying the chiral diamine, the released (1R,2R)-1,2-diaminocyclohexane is a versatile monomer for polymerization reactions. Its two amine groups can react with dianhydrides or other bifunctional monomers to create chiral polyimides and other polymers.

The incorporation of the rigid and chiral diaminocyclohexane unit into the polymer backbone imparts a specific, repeating stereochemical structure. This can lead to the formation of helical polymer chains and materials with high thermal stability and distinct chiroptical properties. Research has shown that chiral coordination polymers can be synthesized using ligands derived from (1R,2R)-1,2-diaminocyclohexane. mdpi.com These polymers can exhibit unique structural motifs, such as one-dimensional helical chains. mdpi.com

Development of Advanced Functional Materials with Chiral Properties

The development of advanced functional materials often relies on the precise control of molecular architecture, and chirality plays a crucial role in defining the properties of these materials. Chiral ligands derived from (1R,2R)-1,2-diaminocyclohexane have been used to construct coordination polymers that display interesting photoluminescent properties. mdpi.com

The chirality of these materials can be confirmed by techniques such as circular dichroism (CD) spectroscopy and their potential for nonlinear optical applications can be assessed by measuring their second-harmonic generation (SHG) efficiency. mdpi.com Furthermore, the porous nature of some of these chiral frameworks has been explored for gas sorption, with studies showing hydrogen uptake capabilities. mdpi.com This highlights the potential for creating multifunctional materials where chirality influences not only optical properties but also gas storage and separation capabilities.

| Material Type | Precursor | Key Chiral Property | Potential Application |

| Chiral Coordination Polymers | (1R,2R)-1,2-diaminocyclohexane-derived ligands | Helical chain structures, Circular Dichroism | Photoluminescence, Gas Storage |

| Chiral Polyimides | (1R,2R)-1,2-diaminocyclohexane | High thermal stability, Chiroptical activity | Chiral separations, Optical devices |

Formation and Properties of Organogels from Tartrate Salts

Tartrate salts of diaminocyclohexane have been investigated for their ability to act as organogelators, forming gels in organic solvents. An interesting phenomenon was observed in a study comparing the gelation properties of the diastereomeric salts, (1R,2R)-1,2-diaminocyclohexane L-tartrate and this compound. chemrxiv.org

It was discovered that while the L-tartrate salt could form stable, transient gels in solvents like THF, the D-tartrate diastereomer formed gels that were significantly less stable. chemrxiv.org This difference in gelation behavior is attributed to the degree of molecular recognition and the efficiency of the packing between the chiral diamine and the tartrate counter-ion. The "matched" pair (in that specific study's context, the L-tartrate) led to a more organized and stable hydrogen-bonding network, which is crucial for the formation of the gel's fibrous structure. chemrxiv.org This highlights how subtle changes in stereochemistry can have a profound impact on the macroscopic properties of the resulting soft materials. Organogels are viscoelastic systems, behaving like solids at low shear rates, a property that is dependent on the three-dimensional network formed by the gelator molecules. chemspider.com

| Compound | Solvent System | Gel Stability | Underlying Reason |

| (1R,2R)-1,2-diaminocyclohexane L-tartrate | THF | Stable for 4-5 days | Optimal molecular recognition and hydrogen-bonding network chemrxiv.org |

| This compound | THF | Destroyed after 8 hours | Imperfect matching of partners, leading to a less organized structure chemrxiv.org |

Biochemical Research Applications

While direct and extensive research on the biochemical applications of this compound is not widely documented, the structural motifs of its components—the chiral diamine and tartaric acid—suggest potential avenues for exploration in biochemical research, particularly in the study of enzyme interactions and protein stability.

Exploration of Enzyme Interactions

The chiral vicinal diamine structure is a key component in many biologically active molecules and chiral catalysts. There is potential for (1R,2R)-1,2-diaminocyclohexane and its derivatives to interact with enzymes in a stereospecific manner. For example, enzymes like lipases have been used in the kinetic resolution of racemic mixtures of trans-N,N'-dialkyl-1,2-cyclohexanediamines. nih.gov This demonstrates that enzymes can distinguish between the enantiomers of diaminocyclohexane derivatives, a principle that could be harnessed for studying enzyme active sites and mechanisms.

Furthermore, derivatives of diaminopyrimidines, which share a diamine-like functionality, have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR). nih.gov This suggests that the diaminocyclohexane scaffold could be a starting point for designing specific enzyme inhibitors, where the stereochemistry would be critical for binding affinity and selectivity.

Studies on Protein Folding and Stability

The influence of small molecules on protein folding and stability is a significant area of research. Tartrate, as a dicarboxylic acid, has been noted to influence the physical stability and acid-base balance in systems like wine, where it exists in equilibrium with tartaric acid. While this is a different context, it points to the general ability of tartrate to participate in hydrogen bonding and ionic interactions, which are fundamental to protein structure.

Although specific studies on the effect of this compound on protein folding and stability are not prominent in the literature, its components have the potential to interact with protein surfaces. The diamine part could form salt bridges with acidic residues, while the tartrate could interact with basic residues or metal ions within a protein. The rigid, chiral nature of the compound could be used to probe specific binding pockets on a protein surface, potentially influencing its conformational stability. Further research is needed to explore these possibilities.

Q & A

Q. What are the optimal methods for synthesizing and purifying (1R,2R)-1,2-Diaminocyclohexane D-tartrate?

- Methodological Answer : The synthesis typically involves resolving racemic 1,2-diaminocyclohexane using D-tartaric acid to form diastereomeric salts. The (1R,2R)-enantiomer preferentially crystallizes due to its lower solubility in polar solvents like ethanol or water. Key steps include:

- Chiral Resolution : Mixing (±)-1,2-diaminocyclohexane with D-tartaric acid in a 1:1 molar ratio in ethanol, followed by fractional crystallization .

- Purification : Recrystallization from hot water or ethanol to achieve >99% enantiomeric excess (e.e.). Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield and purity.

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- Polarimetry : Measure specific rotation ([α]D<sup>20</sup>) and compare with literature values (e.g., [α] = -12.5° for (1R,2R)-enantiomer in water) .

- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data, particularly for tartrate salts .

Q. How does this compound function in asymmetric catalysis, particularly in ligand design?

- Methodological Answer : The compound serves as a chiral scaffold for ligands in transition-metal catalysis. For example:

- Trost Ligands : React with diphenylphosphino-naphthoyl chloride to form (R,R)-DACH-Naphthyl Trost ligands, which are effective in allylic alkylation reactions (e.g., >90% e.e. in β-keto ester alkylation) .

- Oxaliplatin Analogues : Coordinate with platinum(II) to form anticancer agents. Optimize ligand-metal ratios (1:1 or 1:2) to enhance cytotoxicity .

Key Challenge : Prevent racemization during ligand synthesis by maintaining inert atmospheres and low temperatures .

Q. What strategies resolve contradictions in diastereomeric excess (d.e.) measurements across different solvent systems?

- Methodological Answer : Discrepancies arise from solvent-dependent crystallization kinetics. Mitigate by:

- Solvent Screening : Test protic (water, methanol) vs. aprotic (THF, acetonitrile) solvents to identify optimal conditions for d.e. reproducibility .

- Kinetic vs. Thermodynamic Control : Use slow evaporation for thermodynamic control (higher d.e.) or rapid cooling for kinetic control (lower d.e.) .

- Cross-Validation : Combine HPLC, NMR (using chiral shift reagents), and mass spectrometry to verify results .

Q. How can researchers leverage this compound in resolving enantiomeric mixtures of carboxylic acids or amino alcohols?

- Methodological Answer : The tartrate salt acts as a resolving agent via diastereomeric salt formation:

Acid-Base Reaction : Mix racemic carboxylic acids with (1R,2R)-DACH D-tartrate in a 1:1 ratio in ethanol.

Crystallization : The (R,R)-tartrate preferentially crystallizes with the target enantiomer, achieving >95% d.e. .

Optimization Tip : Adjust pH (5–6) to enhance salt stability and minimize hydrolysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.